Di-2-propenylcadmium

説明

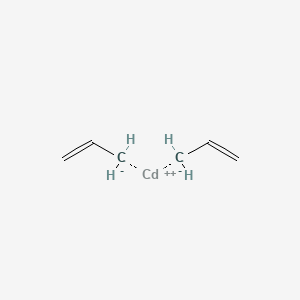

Di-2-propenylcadmium (Cd(C₃H₅)₂) is an organocadmium compound comprising a cadmium center bonded to two 2-propenyl (allyl) groups. Organocadmium reagents are historically significant in synthetic chemistry for their role in forming carbon-carbon bonds, particularly in the synthesis of ketones and other organic intermediates. However, due to cadmium’s high toxicity and environmental persistence, its use has been largely supplanted by less hazardous alternatives like organozinc or organomagnesium reagents .

Key properties of this compound include:

- Molecular formula: C₆H₁₀Cd

- Structure: Linear geometry with sp-hybridized cadmium.

- Reactivity: Moderate nucleophilicity, thermally unstable above 0°C.

- Applications: Limited to specialized organic syntheses under controlled conditions.

特性

CAS番号 |

14076-24-5 |

|---|---|

分子式 |

C6H10Cd |

分子量 |

194.56 g/mol |

IUPAC名 |

cadmium(2+);prop-1-ene |

InChI |

InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |

InChIキー |

NFNHCXXDEWQRET-UHFFFAOYSA-N |

正規SMILES |

[CH2-]C=C.[CH2-]C=C.[Cd+2] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ジ-2-プロペニルカドミウムは、エーテル溶媒中でカドミウム塩化物とアリルマグネシウムブロミドを反応させることによって合成できます。この反応は一般的に以下のとおりです: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]

工業生産方法: ジ-2-プロペニルカドミウムの工業生産方法は広範に文書化されていませんが、一般的には、高収率と高純度を確保するために、制御された条件下でカドミウム塩と有機マグネシウム試薬を使用します。

反応の種類:

酸化: ジ-2-プロペニルカドミウムは酸化反応を起こし、酸化カドミウムなどの副生成物を生成します。

置換: この化合物は、プロペニル基が他の有機基または配位子に置換される置換反応に関与できます。

錯体形成: ジ-2-プロペニルカドミウムは、さまざまな配位子と錯体を形成し、その反応性と特性を変えることができます。

一般的な試薬と条件:

酸化剤: 酸素、過酸化水素、その他の酸化剤は、酸化反応に使用できます。

置換試薬: ハロゲン、酸、その他の求電子剤は、置換反応を促進できます。

錯体形成試薬: ホスフィン、アミン、その他のドナー分子などの配位子は、錯体形成に使用されます。

主な生成物:

酸化生成物: 酸化カドミウムおよびその他のカドミウム含有化合物。

置換生成物: 使用された置換基に応じて、さまざまな有機カドミウム化合物。

錯体: 化学的性質が変化したカドミウム配位子錯体。

4. 科学研究における用途

ジ-2-プロペニルカドミウムは、科学研究においていくつかの用途があります:

化学: 有機合成および触媒における試薬として使用されます。

生物学: 生体分子やシステムとの潜在的な相互作用について調査されています。

医学: 医薬品開発と送達システムにおける潜在的な用途について検討されています。

産業: 特殊材料の生産や他のカドミウム含有化合物の前駆体として使用されます。

科学的研究の応用

Di-2-propenylcadmium has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential interactions with biological molecules and systems.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialized materials and as a precursor for other cadmium-containing compounds.

作用機序

ジ-2-プロペニルカドミウムの作用機序は、さまざまな分子標的との相互作用に関与しています。プロペニル基は、求核剤、求電子剤、ラジカルと反応し、新しい化学結合と化合物を形成することができます。カドミウム中心は、配位子とも配位して、化合物の反応性と安定性に影響を与えることができます。

類似化合物:

ジ-2-プロペニル亜鉛: 構造は似ていますが、カドミウムの代わりに亜鉛が使用されています。

ジ-2-プロペニル水銀: カドミウムの代わりに水銀が使用されています。

ジ-2-プロペニル鉛: 鉛ベースの類似体で、プロペニル基は同じです。

独自性: ジ-2-プロペニルカドミウムは、カドミウム中心によって付与される特定の特性、たとえば配位化学や反応性によって、独自のものです。

類似化合物との比較

Comparison Table :

| Property | This compound | Poly[di(μ₂-2-hydroxypropanoato)cadmium] |

|---|---|---|

| Structure | Monomeric organometallic | Polymeric inorganic-organic hybrid |

| Thermal Stability | Decomposes >0°C | Stable up to 250°C |

| Reactivity | Air/moisture-sensitive | Air-stable |

| Toxicity | Highly toxic (Cd²⁺ release) | Lower toxicity (immobilized Cd²⁺) |

2.2. Cadmium Oxalate (CdC₂O₄)

- Structure: Inorganic salt with cadmium coordinated to oxalate anions .

- Properties: Solubility: Insoluble in water, contrasting with the solubility of organocadmium compounds in organic solvents. Reactivity: Decomposes to CdO and CO₂ upon heating. Applications: Historically used in analytical chemistry for gravimetric cadmium analysis.

Comparison Table :

| Property | This compound | Cadmium Oxalate |

|---|---|---|

| Chemical Class | Organometallic | Inorganic salt |

| Solubility | Soluble in ethers/THF | Insoluble in water |

| Decomposition | Releases Cd and hydrocarbons | Forms CdO and CO₂ |

| Environmental Impact | Persistent bioaccumulator | Lower bioaccumulation potential |

Research Findings and Limitations

- Toxicity Concerns : this compound’s high toxicity (acute exposure LD₅₀ <50 mg/kg in rodents) and environmental persistence limit its industrial use .

- Structural Insights: X-ray studies of related cadmium compounds (e.g., Poly[di(μ₂-2-hydroxypropanoato)cadmium]) highlight the role of ligand geometry in stabilizing cadmium centers, a feature absent in monomeric organocadmium species .

- Regulatory Status : Cadmium compounds are restricted under EU REACH (EC 1907/2006) and the U.S. Toxic Substances Control Act (TSCA), with this compound classified as a Substance of Very High Concern (SVHC) .

生物活性

Di-2-propenylcadmium is an organometallic compound that has garnered attention in the field of biological research due to its potential bioactivity and implications in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure:

this compound is characterized by the presence of cadmium bound to two propenyl groups. Its molecular formula is C6H10Cd, indicating a relatively simple structure that can interact with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Cadmium ions can interfere with various enzymatic processes by displacing essential metal ions such as zinc and magnesium in metalloproteins, leading to altered enzyme function.

- Oxidative Stress Induction : Cadmium compounds are known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

- Cell Signaling Pathways : this compound may modulate signaling pathways involved in cell proliferation and apoptosis, influencing cellular responses to stress and damage.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to this compound resulted in significant cell death, with an IC50 value indicating potency in inducing cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via ROS generation |

| A549 | 20 | Disruption of mitochondrial function |

Neurotoxicity

This compound has also been studied for its neurotoxic effects. Research involving neuronal cell cultures showed that exposure led to increased levels of oxidative stress markers and apoptosis-related proteins.

Case Studies

-

Case Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.

- Findings : The study reported a dose-dependent increase in cell death correlated with elevated ROS levels. The apoptotic pathway was confirmed through caspase activation assays.

-

Neurotoxicity Assessment :

- Objective : To assess the impact of this compound on neuronal health.

- Findings : Neuronal cultures exposed to this compound exhibited significant increases in markers of oxidative stress and apoptosis, suggesting potential implications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。